Product packaging for 2-Butoxy-1,3-difluorobenzene(Cat. No.:CAS No. 946078-88-2)

2-Butoxy-1,3-difluorobenzene

Cat. No.: B8822970
CAS No.: 946078-88-2
M. Wt: 186.20 g/mol
InChI Key: RBURNMPAOIOGDF-UHFFFAOYSA-N
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Description

Contextual Significance of Fluoroaromatic Ethers in Organic Chemistry

Fluoroaromatic ethers belong to a broader class of organic compounds known as ethers, which feature an oxygen atom connected to two alkyl or aryl groups. numberanalytics.com Ethers are generally valued in organic chemistry for their utility as solvents, due to their ability to dissolve a wide range of organic compounds and their relative inertness. numberanalytics.comsolubilityofthings.com

The introduction of fluorine atoms into aromatic rings significantly influences the molecule's properties. Fluorine's high electronegativity can enhance metabolic stability and binding affinity to target proteins, making fluoroaromatic compounds particularly significant in medicinal chemistry. tandfonline.comresearchgate.net The strategic placement of fluorine can lead to the development of new drugs and crop protection agents. chemimpex.com Consequently, fluoroaromatic ethers are important intermediates in the synthesis of these specialized chemicals. atomfair.comchemimpex.com

Structural Framework and Nomenclature Conventions for 2-Butoxy-1,3-difluorobenzene

The chemical structure of this compound consists of a benzene (B151609) ring with a butoxy group (-OCH₂CH₂CH₂CH₃) attached to the first carbon, and fluorine atoms at the second and third positions. atomfair.com Its formal IUPAC name is 1-butoxy-2,3-difluorobenzene. nih.gov

Identifier Value
CAS Number 136239-66-2 nih.gov
Molecular Formula C₁₀H₁₂F₂O nih.gov
Molecular Weight 186.20 g/mol nih.gov
InChI Key HYDIPEHDSUNHPA-UHFFFAOYSA-N sigmaaldrich.com
SMILES CCCCOC1=C(C(=CC=C1)F)F atomfair.com

Research Trajectory and Current State of Knowledge on this compound

Research involving this compound primarily focuses on its role as a synthetic intermediate. The synthesis of fluoroaryl ethers can be achieved through methods like the regioselective nucleophilic aromatic substitution (S_NAr) reactions of substituted difluorobenzene derivatives. colab.ws For instance, the etherification of 2,3-difluorophenol (B1222669) with n-butanol in the presence of a base is a common laboratory-scale synthesis method.

The compound is utilized as a building block for creating more complex fluorinated molecules. atomfair.com Its applications are found in the development of pharmaceuticals, agrochemicals, and specialty polymers and coatings. chemimpex.com In analytical chemistry, it can be employed as a reference standard in chromatography for the analysis of complex mixtures. chemimpex.comchemimpex.com While specific research on the biological activity of this compound itself is limited in the public domain, its derivatives are of interest. For example, related structures like 5-Allyl-1-butoxy-2,3-difluorobenzene and 5-Bromo-2-butoxy-1,3-difluorobenzene are also cataloged for research purposes. nih.govchemsrc.com The study of such compounds contributes to the broader understanding of how fluorination impacts molecular properties and biological interactions. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

946078-88-2

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2-butoxy-1,3-difluorobenzene

InChI

InChI=1S/C10H12F2O/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3

InChI Key

RBURNMPAOIOGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1F)F

Origin of Product

United States

Synthetic Methodologies for 2 Butoxy 1,3 Difluorobenzene

Established Laboratory-Scale Synthetic Routes

The primary laboratory methods for synthesizing 2-Butoxy-1,3-difluorobenzene involve etherification and nucleophilic substitution reactions. These routes are well-documented and offer reliable, albeit sometimes limited, means of production.

Etherification Reactions: Mechanism and Optimization Parameters

The most common method for preparing this compound is through a Williamson ether synthesis. wikipedia.org This reaction involves the etherification of a difluorophenol with a butyl halide. Specifically, 2,3-difluorophenol (B1222669) can be reacted with n-butanol in the presence of a base like potassium hydroxide.

The mechanism is a classic SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org The base deprotonates the hydroxyl group of the difluorophenol to form a more nucleophilic alkoxide ion. This ion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage. wikipedia.orglibretexts.org

Optimization parameters are crucial for maximizing yield and purity. numberanalytics.com Key factors include:

Choice of Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the alkoxide. numberanalytics.com For a similar synthesis of 1-Butoxy-3,5-difluorobenzene, potassium carbonate was used. prepchem.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide ion. libretexts.orgnumberanalytics.com Acetone has also been used as a solvent. prepchem.com

Temperature: The reaction often proceeds under reflux conditions to ensure the reaction goes to completion. However, increasing the temperature can sometimes lead to side reactions. numberanalytics.com

Reactant Stoichiometry: Using a slight excess of the alkyl halide can help drive the reaction to completion. prepchem.com

An alternative etherification approach is the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol. organic-chemistry.org While less common for this specific compound, it represents a potential synthetic route, particularly for aryl halides that are less reactive in traditional SNAr reactions. organic-chemistry.org

Nucleophilic Substitution Strategies for Butoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) offers another viable pathway. In this strategy, a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of this compound, this could involve reacting 1,2,3-trifluorobenzene (B74907) with sodium butoxide. The butoxide ion acts as the nucleophile, displacing one of the fluorine atoms on the benzene (B151609) ring. The fluorine atoms themselves activate the ring towards nucleophilic attack. libretexts.org

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as the fluorine atoms in 1,3-difluorobenzene (B1663923), facilitates the attack of the nucleophile. libretexts.org A process for producing 1,3-bis(3-aminophenoxy)benzene (B75826) from 1,3-difluorobenzene and an alkali metal salt of 3-aminophenol (B1664112) highlights the industrial viability of nucleophilic substitution on a difluorobenzene core. google.com

A related strategy involves the vicarious nucleophilic substitution (VNS), where a carbanion bearing a leaving group attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org While not directly reported for this compound, this method is a powerful tool for functionalizing electron-deficient aromatic compounds.

Comparative Analysis of Synthetic Efficiency and Selectivity

Synthetic Route Starting Materials Key Reagents Advantages Limitations
Williamson Ether Synthesis 2,3-Difluorophenol, Butyl halideStrong base (e.g., NaH, KOtBu), Polar aprotic solvent (e.g., DMF, DMSO)Widely applicable, good yields for primary halides. wikipedia.orgRequires pre-functionalized phenol, potential for elimination side reactions with secondary/tertiary halides. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) 1,2,3-Trifluorobenzene, Sodium butoxide-Can be highly efficient with activated substrates. libretexts.orgRequires highly activated aromatic ring, can lead to regioisomer mixtures.
Ullmann Condensation 1-Bromo-2,3-difluorobenzene, ButanolCopper catalyst, BaseUseful for less reactive aryl halides. organic-chemistry.orgOften requires harsh reaction conditions (high temperatures), catalyst can be expensive.

Advanced Synthetic Techniques and Industrial Production Approaches

For larger scale and more efficient production, advanced techniques are being employed.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry is increasingly being adopted for the synthesis of specialty chemicals, including fluoroaromatic compounds. jst.go.jp Flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and easier scalability. jst.go.jpresearchgate.net

In the context of synthesizing compounds like this compound, a continuous flow system could be designed for the etherification step. This would involve continuously pumping the reactants (e.g., 2,3-difluorophenol, butyl bromide, and a base solution) through a heated reactor coil. The short residence times and precise temperature control can lead to higher yields and selectivity, minimizing the formation of byproducts. jst.go.jp The development of continuous flow processes for etherification reactions has been demonstrated for other ether compounds. researchgate.netmdpi.com

Purification Strategies and Yield Enhancement Methods

Post-synthesis purification is critical to obtaining high-purity this compound. atomfair.com Standard laboratory techniques include:

Extraction: To separate the product from the reaction mixture. prepchem.com

Washing: With aqueous solutions to remove residual base and salts. prepchem.com

Drying: Using a drying agent like magnesium sulfate. prepchem.com

Distillation: Fractional distillation is a common method for purifying the final liquid product. prepchem.com

Chromatography: High-performance liquid chromatography (HPLC) can be used for both analysis and purification. A reverse-phase HPLC method using an acetonitrile/water mobile phase has been developed for 1-Butoxy-2,3-difluorobenzene. sielc.com

For industrial-scale production, more robust purification methods such as high-performance distillation, column purification, and recrystallization (if applicable) are employed to achieve purities often exceeding 99%. lookchem.com Yield enhancement on an industrial scale focuses on optimizing reaction conditions, recycling unreacted starting materials, and minimizing waste streams, often facilitated by the use of continuous processing technologies. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 2 Butoxy 1,3 Difluorobenzene

Aromatic Substitution Reactions

The reactivity of 2-Butoxy-1,3-difluorobenzene is characterized by its participation in both nucleophilic and electrophilic aromatic substitution reactions. The interplay between the electron-donating butoxy group and the electron-withdrawing fluoro substituents dictates the regioselectivity and the reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for this compound, primarily occurring at the fluorine-substituted positions. The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com This is contrary to electrophilic aromatic substitution, where electron-withdrawing groups typically deactivate the ring. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate. masterorganicchemistry.com The rate of these reactions is often enhanced by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com

A variety of nucleophiles can be employed in the SNAr reactions of fluorinated aromatic compounds. The scope of nucleophiles for this compound is expected to include amines and thiols, which are commonly used in SNAr reactions. chemrxiv.org For instance, studies on similar 2-halopyridinium compounds have shown that they are highly reactive towards nucleophilic substitution with alkyl and aryl amines, as well as thiols. chemrxiv.org Thiols and their corresponding thiolates are particularly effective nucleophiles in SNAr reactions. chemrxiv.org The reaction of 1,3-difluorobenzene (B1663923) with morpholine, a secondary amine, further illustrates the feasibility of using amine nucleophiles in substitutions on difluorinated rings. researchgate.net

Table 1: Examples of Nucleophiles in Aromatic Substitution Reactions

Nucleophile TypeSpecific ExampleReaction Type
AmineMorpholineNucleophilic Aromatic Substitution
Thiol1-OctanethiolNucleophilic Aromatic Substitution
AmineSecondary AminesNucleophilic Aromatic Substitution

This table is generated based on analogous reactions and the general reactivity of the functional groups.

The mechanism for nucleophilic aromatic substitution on this compound likely follows the SNAr pathway. This process involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The fluorine atoms, despite being attached by a strong C-F bond, act as good leaving groups in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com In some cases, particularly with strong bases and when the positions adjacent to the leaving group have hydrogen atoms, a benzyne (B1209423) elimination-addition mechanism can occur. masterorganicchemistry.com However, the SNAr pathway is more common for activated aryl halides.

While the fluorine atoms activate the ring for nucleophilic attack, they, along with the butoxy group, also influence electrophilic aromatic substitution (EAS) reactions.

The substituents on the benzene (B151609) ring determine the rate and position of electrophilic attack. vanderbilt.edu

Butoxy Group (-OBu): The butoxy group is an activating group. uobabylon.edu.iq The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect), increasing the ring's nucleophilicity and making it more reactive towards electrophiles. uobabylon.edu.iqlibretexts.org This electron donation stabilizes the carbocation intermediate formed during the reaction. vanderbilt.edu Activating groups are typically ortho-, para-directors. uobabylon.edu.iqwikipedia.org

Fluoro Substituents (-F): Halogens, including fluorine, are generally considered deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I effect). uobabylon.edu.iqlibretexts.org This effect reduces the electron density of the ring, making it less susceptible to attack by electrophiles. vanderbilt.edu However, fluorine can also donate electron density through resonance (+M effect) via its lone pairs. jmu.edu For fluorine, the inductive withdrawal is stronger than the resonance donation, leading to a net deactivation. jmu.edu Despite being deactivating, halogens are ortho-, para-directors. uobabylon.edu.iq

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on RingDirecting PreferencePrimary Electronic Effect
Butoxy (-OBu)ActivatingOrtho, Para+M (Resonance Donation)
Fluoro (-F)DeactivatingOrtho, Para-I (Inductive Withdrawal) > +M (Resonance Donation)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org

Both ether groups (like butoxy) and fluorine atoms can act as directing metalation groups. organic-chemistry.org The heteroatom of the DMG coordinates to the lithium of the organolithium reagent, facilitating the deprotonation of the adjacent ortho proton. wikipedia.org

In this compound, the butoxy group and the two fluorine atoms can all potentially direct metalation to their respective ortho positions. The regioselectivity of the metalation would depend on the relative directing ability of these groups and the reaction conditions. For instance, in 1,3-difluorobenzene, metalation can be directed to the C2 position between the two fluorine atoms. acs.org The butoxy group is also a known DMG. Therefore, competition between the directing effects of the butoxy and fluoro groups would be expected. Research on substituted fluoroquinolines has shown that chemo- and regioselective metalation can occur at the position adjacent to a fluoro group. researchgate.net

Electrophilic Aromatic Substitution: Regioselectivity and Activating/Deactivating Effects

Reactions Involving the Butoxy Side Chain

The butoxy group attached to the difluorinated aromatic ring is susceptible to specific chemical transformations, including oxidation and cleavage reactions. These reactions alter the functionality of the side chain, providing pathways to different classes of compounds.

The butoxy side chain of this compound can undergo oxidation. The primary carbon atom adjacent to the ether oxygen is the initial site of oxidation. Mild oxidation can convert the butoxy group into a butoxy-derived aldehyde. However, aldehydes are generally oxidized easily to carboxylic acids in the presence of common oxidizing agents. ncert.nic.in

The complete oxidation of the butoxy group leads to the formation of the corresponding carboxylic acid. This transformation typically involves strong oxidizing agents that can cleave the C-C bonds of the butyl chain. Various reagents are known to oxidize primary alcohols and aldehydes to carboxylic acids, and similar principles apply to the oxidation of the ether's alkyl chain, often proceeding through an aldehyde intermediate. researchgate.netlibretexts.org Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), sodium hypochlorite (B82951) (NaClO), and Oxone. researchgate.netorganic-chemistry.org The reaction conditions, such as the choice of oxidant and temperature, determine the final product.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical ConditionsReference
Potassium Permanganate (KMnO₄)Basic, aqueous solution, heat ncert.nic.inlibretexts.org
Sodium Hypochlorite (NaClO)Basic media, with or without microwave researchgate.net
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous or organic solvent organic-chemistry.org
Jones Reagent (CrO₃/H₂SO₄)Acetone libretexts.org
N-Hydroxyphthalimide (NHPI)Aerobic, organocatalyst organic-chemistry.org

The ether linkage in this compound is chemically stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.org The most common reagents for this transformation are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). wikipedia.org

The mechanism of this acid-catalyzed cleavage depends on the structure of the groups attached to the oxygen atom. For aryl alkyl ethers like this compound, the reaction proceeds via an Sₙ2 mechanism. longdom.org The process begins with the protonation of the ether oxygen by the strong acid, forming an oxonium ion intermediate. longdom.orgvaia.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile, attacking the sterically less hindered carbon of the butoxy group. longdom.org This nucleophilic attack results in the cleavage of the alkyl C-O bond, yielding 2,3-difluorophenol (B1222669) and the corresponding butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). An Sₙ1 mechanism, which would involve the formation of an unstable primary carbocation or a highly unfavorable phenyl cation, is not favored. wikipedia.orgacs.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers. vaia.com

Table 2: Reagents for Aryl Ether Cleavage

ReagentMechanism TypeProducts from this compoundReference
Hydrobromic Acid (HBr)Sₙ22,3-Difluorophenol + 1-Bromobutane wikipedia.org
Hydroiodic Acid (HI)Sₙ22,3-Difluorophenol + 1-Iodobutane wikipedia.org
Boron Tribromide (BBr₃)Lewis Acid-Catalyzed2,3-Difluorophenol + Bromobutane derivatives vaia.com

C-H Functionalization Strategies

Direct C-H functionalization of fluoroarenes is a powerful synthetic strategy that avoids the need for pre-functionalized starting materials. acs.orgacs.org The fluorine substituents in this compound play a crucial role in directing this reactivity.

A well-established principle in the chemistry of fluoroarenes is the enhanced reactivity of C-H bonds located ortho to a fluorine substituent in reactions with transition metal centers. acs.orgacs.org This phenomenon, often termed the "ortho-fluorine effect," is attributed to the thermodynamic stability of the resulting metal-carbon bond, which is strengthened by the adjacent electron-withdrawing fluorine atom. rsc.orgnih.gov

In this compound, the available positions for C-H activation are C4, C5, and C6. The C-H bonds at the C4 and C6 positions are each ortho to one fluorine atom (at C3 and C1, respectively). The C-H bond at C5 is meta to both fluorine atoms. Consequently, transition metal-catalyzed C-H activation is strongly directed towards the C4 and C6 positions. acs.orgrsc.org Ruthenium and Palladium catalysts are often employed for such arylations. nih.govnih.gov

While C-H activation is directed ortho to fluorine, the presence of the butoxy group at the C2 position introduces further regiochemical considerations. In the parent 1,3-difluorobenzene, C-H activation at the C2 position (ortho to both fluorines) is the most thermodynamically favored pathway. whiterose.ac.uk With the C2 position blocked in this compound, a competition arises between the C4 and C6 positions.

The regioselectivity is governed by a combination of electronic and steric factors. nih.gov The butoxy group at C2 exerts a steric influence that can disfavor functionalization at the adjacent C6 position, potentially leading to a preference for C-H activation at the C4 position. Furthermore, reaction conditions can be manipulated to favor kinetic or thermodynamic products. For instance, in the cobalt-catalyzed borylation of 1,3-difluorobenzene, the reaction can be directed to the meta position under kinetic control, but the product isomerizes to the more stable ortho-borylated product under thermodynamic control. mdpi.com This highlights that the ultimate regiochemical outcome can be finely tuned. mdpi.com

Table 3: Directing Effects in C-H Functionalization of this compound

PositionElectronic Effect (Fluorine)Steric Effect (Butoxy Group)Predicted Reactivity
C4Activated (Ortho to F at C3)MinimalFavored
C5Deactivated (Meta to both F)LowDisfavored
C6Activated (Ortho to F at C1)High (adjacent to butoxy)Potentially disfavored

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanisms of C-H activation in fluoroarenes. acs.orgrsc.orgacs.org These studies support a Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Activation (AMLA) pathway as the operative mechanism. nih.govacs.org In this mechanism, the C-H bond cleavage and the formation of the new metal-carbon bond occur in a single, concerted step.

Calculations performed by researchers such as Perutz, Eisenstein, and Ess on fluorobenzenes have quantified the "ortho-fluorine effect". acs.orgwhiterose.ac.uk They demonstrated that the activation barrier for the CMD/AMLA step is lowest for C-H bonds positioned between two fluorine atoms, followed by those ortho to one fluorine, and highest for those with no ortho fluorine atoms. acs.orgwhiterose.ac.uk This trend is directly linked to the increasing strength and stability of the resulting metal-aryl bond as the number of ortho-fluorine substituents increases. acs.orgnih.gov Therefore, the regioselectivity is not primarily dictated by C-H bond acidity but rather by the thermodynamics of the C-M bond formation, which is significantly stabilized by ortho-fluorine atoms. rsc.org

Table 4: Summary of Computational Findings on Fluoroarene C-H Activation

FindingMechanistic ImplicationKey References
Concerted Metalation-Deprotonation (CMD/AMLA) is the dominant pathway.C-H cleavage and M-C formation occur in a single transition state. acs.orgnih.govacs.org
Activation energy barrier decreases with increasing number of ortho-fluorines.Explains the high regioselectivity for C-H bonds ortho to fluorine. acs.orgwhiterose.ac.uk
M-C bond strength increases with the number of ortho-fluorine substituents.The thermodynamic stability of the product intermediate drives the reaction's selectivity. acs.orgrsc.orgnih.gov
Selectivity is kinetically determined as the CMD step is often irreversible.The lowest energy transition state leads to the observed product. acs.orgwhiterose.ac.uk

Comparative Reactivity with Related Fluoroaromatic Ethers

The chemical reactivity of this compound is fundamentally dictated by the interplay of its substituents: the electron-donating butoxy group and the strongly electron-withdrawing fluorine atoms. Its reactivity profile, particularly in reactions such as nucleophilic aromatic substitution (S_N_Ar) and metalation, is best understood through comparison with structurally related fluoroaromatic ethers. These comparisons illuminate the effects of the alkoxy group's chain length, the substitution pattern of the fluorine atoms, and the presence of other functional groups.

The primary mode of reaction for many fluoroaromatics is nucleophilic aromatic substitution, a pathway facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, and its rate is typically accelerated by substituents that are ortho or para to the leaving group.

Influence of Alkoxy Group Chain Length

When comparing this compound with other 1-alkoxy-2,3-difluorobenzenes, the primary difference is the length of the alkyl chain on the ether linkage.

Table 1: Comparison of 1-Alkoxy-2,3-difluorobenzenes Data inferred from established chemical principles and related compound information.

Compound NameStructureAlkoxy GroupKey Comparative Features
2-Methoxy-1,3-difluorobenzeneC₇H₆F₂OMethoxy (B1213986) (-OCH₃)The methoxy group is less sterically hindered than the butoxy group. This may lead to slightly faster reaction rates in cases where the approach of a reagent to the ether oxygen or adjacent positions is involved.
2-Ethoxy-1,3-difluorobenzeneC₈H₈F₂OEthoxy (-OCH₂CH₃)Possesses intermediate steric bulk between methoxy and butoxy analogs. Its reactivity is expected to be very similar to the butoxy derivative in most aromatic ring-centered reactions.
This compoundC₁₀H₁₂F₂OButoxy (-OCH₂CH₂CH₂CH₃)The larger butoxy group provides increased lipophilicity and can influence solubility in organic solvents. Its electronic effect on the aromatic ring is nearly identical to methoxy and ethoxy groups, but its steric bulk could influence regioselectivity in reactions involving the ortho C-H position (C4).

The electronic influence of the alkoxy group (a combination of electron donation via resonance and induction) is largely independent of the alkyl chain length. Therefore, the reactivity of the aromatic ring in reactions like S_N_Ar is expected to be very similar across this series. However, steric hindrance from the bulkier butoxy group could play a role in reactions that involve coordination or attack at the ether oxygen or the adjacent C4-H bond.

Influence of Fluorine Substitution Pattern

The arrangement of the fluorine atoms on the benzene ring is a critical determinant of reactivity. Comparing this compound with its isomers reveals significant differences in how the substituents activate or deactivate the ring for nucleophilic attack.

In this compound, the fluorine atoms are ortho and meta to the butoxy group. Neither fluorine atom is in the para position, which is most strongly activated by the resonance-donating effect of the alkoxy group for S_N_Ar. However, the C2 position is flanked by two fluorine atoms, which significantly increases the acidity of the C2-H bond, making it a primary site for deprotonation (ortho-lithiation).

Table 2: Comparative Reactivity of Butoxy-Difluorobenzene Isomers Data inferred from established chemical principles of S_N_Ar and metalation reactions.

Compound NameStructureFluorine Positions Relative to Butoxy GroupExpected Reactivity Profile
This compoundC₁₀H₁₂F₂OF at C1, C3 (ortho, meta)Highly susceptible to ortho-lithiation at the C2 position. Nucleophilic substitution of a fluorine atom is less favorable compared to isomers with para-fluorine activation.
4-Butoxy-1,2-difluorobenzeneC₁₀H₁₂F₂OF at C1, C2 (ortho, ortho)The fluorine at C1 is para to the butoxy group, making it highly activated and the most likely site for nucleophilic aromatic substitution.
2-Butoxy-1,4-difluorobenzeneC₁₀H₁₂F₂OF at C1, C4 (ortho, para)The fluorine at C4 is para to the butoxy group, making it the primary site for nucleophilic substitution. The C-H bond at C3 is flanked by two fluorine atoms, making it susceptible to metalation. nih.gov

Studies on related systems, such as 1-X-2,4-difluorobenzenes, confirm that nucleophilic attack preferentially occurs at the C4 position (para to the activating group X) over the C2 position. researchgate.net This suggests that isomers like 4-Butoxy-1,2-difluorobenzene and 2-Butoxy-1,4-difluorobenzene would be more reactive towards S_N_Ar than this compound.

Influence of Additional Substituents

The introduction of other functional groups dramatically alters the molecule's reactivity compared to this compound.

Table 3: Comparison with Other Substituted Butoxy-Difluorobenzenes Data based on documented reactivity of similar compounds.

Compound NameStructureAdditional SubstituentImpact on Reactivity
This compoundC₁₀H₁₂F₂ONoneServes as a baseline for comparison. Reactivity is driven by the butoxy and two fluorine groups.
1-Bromo-4-butoxy-2,3-difluorobenzeneC₁₀H₁₁BrF₂OBromine at C1The bromine atom introduces a new reaction site. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a reactivity pathway not readily available to the parent compound.
1-Butoxy-2,3-difluoro-4-nitrobenzeneC₁₀H₁₁F₂NO₃Nitro group at C4The powerful electron-withdrawing nitro group significantly activates the ring for nucleophilic aromatic substitution. It would strongly activate the fluorine at C3 (ortho to nitro) and C2 (para to nitro) for displacement.

The comparison with a bromo-derivative highlights a key difference in synthetic utility; while the fluorine atoms in this compound can act as leaving groups in S_N_Ar, a bromine atom is generally more reactive in widely used cross-coupling reactions. The addition of a nitro group, as in 1-Butoxy-2,3-difluoro-4-nitrobenzene, would render the molecule far more susceptible to nucleophilic attack than this compound due to the strong resonance and inductive stabilization of the Meisenheimer intermediate provided by the nitro group.

Advanced Spectroscopic Elucidation of 2 Butoxy 1,3 Difluorobenzene

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular vibrations within a molecule. For 2-Butoxy-1,3-difluorobenzene, these methods are instrumental in confirming the presence of the butoxy group, the substituted benzene (B151609) ring, and the carbon-fluorine bonds.

FT-IR Spectroscopy probes the vibrations of molecules that result in a change in the dipole moment. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The C-H stretching vibrations of the butyl group would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce a series of peaks in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to show a strong absorption band between 1200 and 1260 cm⁻¹. The C-F stretching vibrations, characteristic of fluorinated benzenes, would give rise to strong bands typically in the 1100-1300 cm⁻¹ region.

FT-Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of the molecule, offers complementary information. While C-F bonds often produce weak Raman signals, the aromatic ring vibrations are typically strong. The symmetric breathing vibration of the benzene ring is a particularly strong and characteristic band in the Raman spectrum. The C-H stretching vibrations of both the alkyl chain and the aromatic ring would also be visible.

The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. While specific peak assignments require experimental data, the expected vibrational frequencies can be predicted based on known group frequencies. For a closely related isomer, 1-Butoxy-2,3-difluorobenzene, experimental FT-IR and FT-Raman spectra are available and would serve as a valuable reference for the analysis of the title compound.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 3100-3000 Medium-Weak
Aliphatic C-H Stretch 2960-2850 2960-2850 Strong
Aromatic C=C Stretch 1600-1450 1600-1450 Medium-Strong
C-O-C Asymmetric Stretch ~1260-1200 Weak Strong
C-F Stretch ~1300-1100 ~1300-1100 Strong (IR), Weak (Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would be employed for an unambiguous structural assignment.

¹H NMR Spectroscopy would provide information on the number and connectivity of hydrogen atoms. The butoxy group would show distinct signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, two multiplets for the internal methylene (B1212753) groups (CH₂) between 1.4 and 1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around 4.0 ppm. The aromatic region (typically 6.5-8.0 ppm) would show a complex pattern of multiplets for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the two fluorine atoms and the butoxy group.

¹³C NMR Spectroscopy would reveal the number of unique carbon environments. The butoxy group would display four distinct signals in the aliphatic region (typically 10-70 ppm). The aromatic region would show six signals for the benzene ring carbons. The chemical shifts of these aromatic carbons are significantly affected by the electronegative fluorine atoms and the oxygen of the butoxy group. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), which is a key diagnostic feature.

¹⁹F NMR Spectroscopy would be highly informative, showing signals for the two fluorine atoms. The chemical shifts and coupling patterns (both F-F and F-H couplings) would provide crucial information about their positions on the benzene ring.

While specific chemical shift values and coupling constants for this compound are not available in the literature, data for related compounds such as 1,3-difluorobenzene (B1663923) and its derivatives can be used to predict the expected ranges.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Butoxy-CH₃ ~0.9 ~14 Triplet
Butoxy-CH₂ ~1.5 ~19 Multiplet
Butoxy-CH₂ ~1.8 ~31 Multiplet
Butoxy-OCH₂ ~4.0 ~70 Triplet
Aromatic-H 6.8 - 7.5 - Multiplets
Aromatic-C - 100 - 120 -
Aromatic-C-O - ~150 -

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most common transitions are π → π* transitions associated with the benzene ring.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show characteristic absorption bands. The primary absorption, corresponding to the π → π* transition of the benzene ring, is typically observed in the region of 250-280 nm. The presence of the butoxy and fluoro substituents can cause a slight shift in the absorption maximum (λmax) and may also affect the intensity of the absorption. The butoxy group, being an auxochrome, can cause a small red shift (bathochromic shift) and an increase in absorption intensity. The fluorine atoms generally have a smaller effect on the λmax. The fine vibrational structure often seen in the UV spectra of simple benzene derivatives may be less resolved due to the presence of the butoxy group. Studies on similar compounds like p-difluorobenzene show absorption maxima around 266 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Transition Type
Ethanol ~270 π → π*

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The process begins with the elemental analysis and mass spectrometry to determine the molecular formula (C₁₀H₁₂F₂O) and molecular weight (186.2 g/mol ). FT-IR and FT-Raman spectra would then confirm the presence of the key functional groups: the butoxy group, the aromatic ring, and the C-F bonds.

The core of the structural elucidation lies in the detailed analysis of the NMR spectra. ¹H and ¹³C NMR data establish the carbon-hydrogen framework. The number of signals, their chemical shifts, multiplicities, and integration in the ¹H NMR spectrum, along with the C-F coupling patterns in the ¹³C NMR spectrum, would allow for the precise placement of the butoxy group and the fluorine atoms on the benzene ring. ¹⁹F NMR would provide further confirmation of the fluorine environments and their connectivity.

Finally, UV-Vis spectroscopy corroborates the presence of the aromatic chromophore and provides information about the electronic nature of the molecule. By systematically analyzing and combining the data from these complementary techniques, a complete and accurate structural elucidation of this compound can be achieved. This integrated approach is fundamental in modern organic chemistry for the characterization of new and complex molecules.

Computational and Theoretical Investigations of 2 Butoxy 1,3 Difluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 2-Butoxy-1,3-difluorobenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to find the lowest energy conformation. rsc.org

The calculations would reveal key geometric parameters. The aromatic ring is expected to be nearly planar, though the substituents will cause minor distortions. The bond lengths and angles are influenced by the electronic nature of the substituents. The C-F bonds will have characteristic lengths, and the C-O-C bond angle of the butoxy group will adopt a value typical for ethers. Studies on fluorobenzenes have shown that fluorine substitution tends to decrease the average C-C bond length in the aromatic ring compared to benzene (B151609), a trend that would be quantified for this specific molecule. acs.org The final optimized geometry represents a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. rsc.org

Table 1: Representative Geometric Parameters Determined by DFT (Note: The following values are illustrative of typical outputs from DFT calculations for similar structures, as specific published data for this compound is not available.)

ParameterTypical Calculated Value
C-C (aromatic) Bond Length1.385 - 1.395 Å
C-F Bond Length~1.35 Å
C-O (aromatic) Bond Length~1.36 Å
C-H (aromatic) Bond Length~1.08 Å
C-O-C Bond Angle~118°
Dihedral Angle (C-C-O-C)~0° or ~180° (for planar conformation)

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and delocalization effects within a molecule, providing a chemical interpretation of the wavefunction. uba.armdpi.com It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. uba.ar

For this compound, NBO analysis would elucidate key intramolecular interactions:

Hyperconjugation: The most significant interactions would likely involve the donation of electron density from the p-type lone pairs of the oxygen atom into the antibonding π* orbitals of the benzene ring. This n → π* interaction is characteristic of alkoxybenzenes and is a major contributor to the electron-donating nature of the butoxy group.

Fluorine Interactions: NBO analysis would also quantify interactions involving the fluorine atoms, such as the donation from fluorine's p-rich lone pairs to the ring's σ* orbitals.

Charge Distribution: The analysis provides natural population analysis (NPA) charges on each atom, quantifying the electron-withdrawing effect of the fluorine atoms and the oxygen atom through induction, as well as the net charge donation from the butoxy group to the ring. These donor-acceptor interactions are evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) implies a stronger delocalization. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. numberanalytics.com

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wikipedia.org

Substituent Effects on FMOs: The substituents on the benzene ring significantly influence the FMOs.

The butoxy group , being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. rsc.org The HOMO density would likely be concentrated on the aromatic ring, particularly at the ortho and para positions relative to the butoxy group.

The two fluorine atoms are strongly electronegative and will lower the energy of both the HOMO and the LUMO. acs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. DFT calculations would provide precise energy values for these orbitals.

Table 2: Illustrative FMO Energy Comparison (Note: These are qualitative predictions. Actual values require specific DFT calculations.)

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap
BenzeneLowerHigherLarge
1,3-Difluorobenzene (B1663923)Lower than BenzeneLower than BenzeneSimilar to Benzene
This compoundHigher than 1,3-DFBLower than BenzeneSmaller than 1,3-DFB

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this is particularly useful for predicting the regioselectivity of reactions like electrophilic aromatic substitution.

Computational studies on related fluoroarenes, such as 1,3-difluorobenzene, have explored the mechanisms of C-H functionalization. nih.govacs.org These studies show that selectivity is often kinetically controlled, meaning the product distribution is determined by the relative energy barriers of the transition states. nih.govacs.org

For this compound, a key question is where an incoming electrophile will attack the ring. The butoxy group is a strong ortho-para director, while the fluorine atoms are deactivating but also ortho-para directing. DFT calculations can model the transition state structures and energies for electrophilic attack at each possible position on the ring. The position with the lowest activation energy barrier would correspond to the major kinetic product. Such modeling provides a theoretical rationale for experimentally observed product ratios.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Spectra (IR and Raman): After a DFT geometry optimization, frequency calculations yield the vibrational modes of the molecule. These can be used to generate theoretical infrared (IR) and Raman spectra. The calculated frequencies for C-F, C-O, C-H, and aromatic C-C stretching and bending vibrations can be compared to experimental spectra obtained from techniques like FTIR. nih.gov

NMR Spectra: While predicting NMR chemical shifts is more complex, methodologies exist to compute them. These calculations are highly sensitive to the molecular geometry and the computational method used. Predicted ¹H, ¹³C, and ¹⁹F NMR spectra would help in assigning peaks in experimental spectra.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to absorptions in UV-Visible spectroscopy. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions, providing insight into the molecule's photophysical properties.

Elucidation of Substituent Effects on Aromatic Ring Electron Density

The electronic properties of the aromatic ring in this compound are governed by the interplay of the substituent effects of the butoxy group and the two fluorine atoms.

Fluorine Atoms: Fluorine also has a dual effect. It is the most electronegative element, making it strongly electron-withdrawing via induction (-I effect). It also has lone pairs that can be donated to the ring through resonance (+R effect). However, for fluorine, the inductive effect is significantly stronger than its resonance effect. Therefore, fluorine atoms are deactivating, meaning they withdraw electron density from the ring and make it less reactive toward electrophiles.

Table 3: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectNet Effect on Ring
-O(CH₂)₃CH₃ (Butoxy)Weakly Withdrawing (-I)Strongly Donating (+R)Activating (Ortho, Para Directing)
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+R)Deactivating (Ortho, Para Directing)

Applications of 2 Butoxy 1,3 Difluorobenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Butoxy-1,3-difluorobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the compound's reactivity. These electron-withdrawing groups enhance the reactivity of the aromatic system in certain transformations, such as cross-coupling reactions, making it a valuable tool for constructing intricate aromatic structures. atomfair.com The unique electronic and steric characteristics offered by the combined difluoro and butoxy substitutions make it a versatile precursor for advanced synthetic applications. atomfair.com

The synthetic utility of the difluorobenzene core is well-established. For instance, related structures like 1,3-difluorobenzene (B1663923) are starting materials for creating desymmetrized resorcinol (B1680541) derivatives through sequential nucleophilic aromatic substitution (S(N)Ar) reactions. researchgate.net Similarly, the bromine-substituted analogue, 1-Bromo-4-butoxy-2,3-difluorobenzene, is noted as a versatile precursor for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. atomfair.com The fluorine atoms in this compound can undergo substitution by nucleophiles under specific conditions, while the butoxy group can be oxidized to form aldehydes or carboxylic acids, further expanding its synthetic potential.

Building Block in Pharmaceutical and Agrochemical Synthesis

The compound is widely utilized as a key building block in the development of new pharmaceutical and agrochemical products. atomfair.comchemimpex.comdataintelo.comlookchem.com The incorporation of fluorine atoms into active molecules is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The difluorobenzene structure of the compound allows it to serve as an effective intermediate in the synthesis of new drugs and crop protection agents. chemimpex.com

In the agrochemical sector, this compound is used in the synthesis of various products, including herbicides, fungicides, and insecticides. dataintelo.com In pharmaceutical research, the fluorinated aromatic core is a valuable scaffold for constructing drug candidates. atomfair.comatomfair.com For example, research into inhibitors of neutrophilic inflammation has utilized 3,5-difluoro substitution on a phenyl ring as a promising strategy to enhance biological activity. nih.gov Furthermore, the butoxy group can undergo metabolic transformations, potentially leading to the formation of active metabolites, a factor considered in drug design.

Contribution to the Development of High-Performance Polymers and Specialty Chemicals

This compound is a contributor to the formulation of specialty chemicals, including high-performance polymers and coatings. chemimpex.comdataintelo.com These materials are sought after by industries that require enhanced durability and resistance to environmental stressors. dataintelo.com The unique properties conferred by the fluorinated structure are leveraged to improve the performance characteristics of the final materials. chemimpex.com

Utility as a Specialty Solvent in Chemical Transformations

Beyond its role as a reactive intermediate, this compound also functions as a specialty solvent in certain organic synthesis applications. chemimpex.com Its butoxy group enhances its solubility in organic media, allowing it to effectively dissolve a range of organic compounds and facilitate chemical reactions. chemimpex.com Its relatively high boiling point and stability under standard conditions make it a suitable medium for reactions that require specific temperature control. chemimpex.comchembk.com

Synthesis of Functionalized Derivatives with Enhanced Properties

The chemical structure of this compound allows for the synthesis of various functionalized derivatives with tailored properties for specific high-tech applications. By modifying the aromatic ring or the butoxy group, researchers can fine-tune the electronic and physical characteristics of the resulting molecules.

The introduction of a nitro (NO₂) group onto the this compound scaffold is a key method for modulating the electronic properties of the aromatic ring. The parent compound's two fluorine atoms are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution, meaning reactions like nitration may require harsher conditions.

Once introduced, the nitro group acts as a powerful electron-withdrawing substituent, significantly altering the molecule's reactivity. This increased electrophilicity makes the nitro-substituted derivative more reactive in certain types of reactions, such as nucleophilic aromatic substitution, compared to the parent compound. This modulation of reactivity is a fundamental strategy in organic synthesis for directing the formation of specific products. A known nitro-substituted derivative possesses the CAS number 1389314-69-5.

Derivatives of this compound are important building blocks in the design of liquid crystals (LCs) for display technologies. atomfair.comatomfair.com The 2,3-difluorophenylene moiety is particularly valuable in this field. researchgate.net A key challenge in LC design is achieving desired physical properties, such as high negative dielectric anisotropy (Δϵ) and low viscosity. researchgate.net

Research has shown that incorporating the 2,3-difluoro-phenylene unit into LC structures can yield materials with high negative Δϵ values and viscosities that are comparable to their non-fluorinated counterparts. researchgate.net The butoxy chain is also a common feature in such liquid crystals, contributing to the necessary mesomorphic (liquid-crystalline) behavior. researchgate.net The position of the substituents affects steric hindrance and intermolecular forces like π-π stacking, which are critical for the formation of liquid crystal phases. The strategic placement of fluorine atoms and an alkoxy chain, such as butoxy, allows for the fine-tuning of these properties to meet the demands of advanced display applications. researchgate.net

Table 2: Examples of Functionalized Derivatives and Applications
Compound/Derivative ClassCAS NumberKey Application/PropertySource(s)
Parent Compound 136239-66-2Intermediate for pharmaceuticals, agrochemicals, polymers, and liquid crystals. atomfair.comchemimpex.comdataintelo.com
Nitro-Substituted Derivative 1389314-69-5Increased electrophilicity for use in further synthesis.
Liquid Crystal Derivatives e.g., 208709-55-1Used in display technologies due to favorable dielectric and viscosity properties. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Butoxy-1,3-difluorobenzene?

The primary synthesis involves nucleophilic aromatic substitution (SNAr) using a brominated precursor (e.g., 2-bromo-1,3-difluorobenzene, CAS 64248-56-2) reacted with butanol under basic conditions. Potassium carbonate or sodium hydride is typically employed to deprotonate the alcohol, enhancing nucleophilicity. Reaction temperatures range from 80–120°C in polar aprotic solvents like DMF or DMSO. Yields vary (50–75%) depending on substituent electronic effects and steric hindrance .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR : ¹⁹F NMR shows distinct shifts for fluorine atoms at positions 1 and 3 (δ ≈ -110 to -125 ppm). ¹H NMR resolves the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .
  • GC-MS : Molecular ion peak at m/z 186 (C₁₀H₁₂F₂O) with fragmentation patterns confirming the butoxy group .
  • IR : Stretching frequencies for C-F (1100–1250 cm⁻¹) and C-O (1200–1300 cm⁻¹) bonds .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods or closed systems to avoid inhalation .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal : Collect halogenated waste separately and incinerate in certified facilities .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during butoxy group introduction?

Fluorine’s electron-withdrawing nature directs substitution to the para position relative to existing fluorine atoms. To enhance regioselectivity:

  • Use Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states .
  • Employ directed ortho-metalation with lithium bases to pre-functionalize the ring .
  • Optimize solvent polarity: Higher polarity (e.g., DMF) favors SNAr over radical pathways .

Q. What computational methods predict the reactivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Transition state energies for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent effects via implicit solvation models (e.g., SMD) .

Q. How do solvent and temperature affect the synthesis yield?

A comparative study shows:

SolventTemperature (°C)Yield (%)
DMF10075
DMSO12068
Toluene8042
Higher polar solvents and temperatures >100°C favor SNAr but risk side reactions (e.g., elimination). Lower yields in toluene suggest insufficient activation .

Q. What contradictions arise in interpreting ¹⁹F NMR data for fluorinated analogs?

  • Ring current effects : Fluorine adjacent to electron-rich groups (e.g., butoxy) may deshield, shifting δ upfield by 5–10 ppm.
  • Solvent anisotropy : Deuterated chloroform vs. DMSO-d₆ alters splitting patterns .
  • Coupling constants : JF-F values (15–25 Hz) confirm ortho/para relationships but require decoupling experiments for clarity .

Q. What are the applications of this compound in medicinal chemistry?

  • Intermediate : Synthesize fluorinated analogs of NSAIDs (e.g., diflunisal derivatives) .
  • Probe molecules : Study fluorine’s role in enhancing metabolic stability or binding affinity .
  • Ligand design : Modify pharmacokinetic properties in kinase inhibitors .

Methodological Notes

  • Synthesis Optimization : Use high-throughput screening to test bases (e.g., Cs₂CO₃ vs. KOH) for improved yields .
  • Contradiction Resolution : Pair experimental data (HPLC purity) with computational models to validate reaction mechanisms .
  • Safety Protocols : Regularly audit lab equipment (e.g., fume hood airflow) and train personnel in halogenated waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.